molecular formula C19H23NO4S B2773310 2-(3,4-dimethoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2034325-55-6

2-(3,4-dimethoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B2773310
CAS RN: 2034325-55-6
M. Wt: 361.46
InChI Key: RKBONFAOWSNPJF-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently under investigation in clinical trials.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes show significant antioxidant activity, which is determined through various in vitro assays. The study emphasizes the potential of such compounds in developing antioxidant agents (Chkirate et al., 2019).

Crystal Structure and Surface Analysis

Another study focused on the synthesis, crystal structure, and Hirshfeld surface analysis of a compound structurally related to the one . It highlights the importance of hydrogen bond interactions in stabilizing the crystal and molecular structure of such compounds (Prabhuswamy et al., 2016).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Chloroacetamides, including compounds with similarities to the query compound, are explored for their ability to inhibit fatty acid synthesis in algae. Such studies contribute to understanding herbicidal action and potentially developing new agrochemicals (Weisshaar & Böger, 1989).

Molecular Conformations and Hydrogen Bonding

Research into different molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides reveals the role of hydrogen bonding in forming various dimensional structures. These findings could have implications for the design of molecules with desired properties (Narayana et al., 2016).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-22-15-6-5-14(12-16(15)23-2)13-18(21)20-19(7-9-24-10-8-19)17-4-3-11-25-17/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBONFAOWSNPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2(CCOCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide

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